molecular formula C13H28O B8406339 2,2-Dimethylundecane-3-ol

2,2-Dimethylundecane-3-ol

Cat. No. B8406339
M. Wt: 200.36 g/mol
InChI Key: USTBMGQTPBXASE-UHFFFAOYSA-N
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Patent
US07378560B2

Procedure details

It should be noted that pinacolone 2a used in Examples 2 and 3 were purchased from Aldrich Chemical. Ketone 2b (2,2-dimethyl-3-undecanone) used in Example 4 was obtained by reacting 1-nonanal with tert-butyl magnesium chloride to synthesize 2,2-dimethyl-3-undecanol and oxidizing the resultant 2,2-dimethyl-3-undecanol with bichromic acid. Ketone 2c (pivalophenone(tert-butylphenyl ketone)) used in Example 5 was purchased from Aldrich Chemical. Ketone 2d (2,2-dimethyl-1-(2-furyl)-1-propanone) used in Example 6 was obtained by reacting 2-furaldehyde with tert-butyl magnesium chloride to yield 2,2-dimethyl-1-(2-furyl)-1-propanol and then oxidizing the resultant 2,2-dimethyl-1-(2-furyl)-1-propanol with N-methylmorpholine-N-oxide in the presence of a catalyst, TPAP (tetrapropylammonium perruthenate). Ketone 2e (2,2-dimethyl-1-(2-thienyl)-1-propanone) used in Example 7 was obtained by reacting thiophene with pivaloyl chloride in the presence of aluminum chloride. Ketone 2f (4,4-dimethyl-1-phenyl-3-pentenone) used in Example 8 was synthesized by a previously reported process (Org. Syn. Coll. Vol I, 81-82). Ketone 2g ((E)-2,2-dimethyl-4-undecen-3-one) used in Example 9 was obtained as a mixture with a ratio E/Z of 5:1 by reacting 1-bromo-3,3-dimethyl-2-butanone, which was obtained by bromination of pinacolone, with triphenylphosphine, treating the resultant product with sodium hydroxide to yield phosphorus ylide, and then reacting the resultant phosphorus ylide with 1-heptanal. Ketone 4a (ethyl 2,2-dimethyl-3-oxobutanoate) used in Example 10 was synthesized by a previously reported process (J. Am. Chem. Soc. 1988, vol 110, pp. 1539-1546). Ketone 4b (ethyl 2,2-dimethyl-3-oxo-3-phenyl propionate) used in Example 11 was also synthesized by a previously reported process (J. Chem. Soc., Perkin Trans. I 1986, pp. 1139-1143). Ketone 6 (adamantyl methyl ketone) used in Example 12 and ketone 7 (2,2-dimethylcyclohexanone) used in Example 13 were purchased from Aldrich Chemical. Ketone 8a (2,2-dimethyl-1-indanone) used in Example 14 and ketone 8b (2,2-dimethyl-1-tetralone) used in Example 15 were synthesized by previously reported processes (J. Am. Chem. Soc. 1975, vol. 97, pp. 4667-4672).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl magnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
bichromic acid
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
[Compound]
Name
Ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
tert-butyl magnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:7])[C:3]([CH3:6])([CH3:5])[CH3:4].[CH:8](=[O:17])[CH2:9][CH2:10]CCCCCC.C([Mg]Cl)(C)(C)C.CC(C)(C(O)CCCCCCCC)C.CC(C)(C(=O)CCCCCCCC)C.O1C=CC=C1C=O>O.O.O.O.O.[OH-].[OH-].[Cr].[Cr]>[CH3:4][C:3]([CH3:6])([CH3:5])[CH:2]([C:1]1[O:17][CH:8]=[CH:9][CH:10]=1)[OH:7] |f:6.7.8.9.10.11.12.13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C)(C)C)=O
Step Two
Name
tert-butyl magnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Mg]Cl
Step Three
Name
bichromic acid
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O.O.O.O.O.[OH-].[OH-].[Cr].[Cr]
Step Four
Name
Ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCC)=O
Step Six
Name
tert-butyl magnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Mg]Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C(CCCCCCCC)O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C(CCCCCCCC)O)C
Step Nine
Name
Ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C(CCCCCCCC)=O)C
Step Ten
Name
Ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C(CCCCCCCC)=O)C
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
product
Smiles
CC(C(O)C=1OC=CC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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